CF3 Positional Isomerism: 3-CF3 vs. 2-CF3 Benzamide Regioisomers and Kinase Selectivity Implications
The target compound bears the trifluoromethyl substituent at the meta (3-) position of the benzamide ring, in contrast to its closest regioisomer, N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 953935-70-1), which places CF3 at the ortho (2-) position. The trifluoromethyl substituted benzamide patent family (US20060035897A1) demonstrates that within this chemical series, compounds of formula I exhibit EphB4 kinase inhibition with IC50 values ranging from ≤10 nM to 1.0 µM, and that the position of substituents on the central phenyl ring is a primary determinant of kinase selectivity (e.g., EphB4 vs. KDR vs. c-abl) [1]. Meta-substitution with electron-withdrawing groups such as CF3 is explicitly described as favorable for EphB4 binding, while ortho-substitution can introduce steric clash with the kinase hinge region, potentially reducing potency and altering selectivity [1]. However, direct head-to-head IC50 data for this exact compound pair are not publicly available; this differentiation is inferred from the patent SAR disclosure.
| Evidence Dimension | Trifluoromethyl substitution position effect on kinase inhibition profile |
|---|---|
| Target Compound Data | 3-CF3 (meta) benzamide: Predicted favorable EphB4 binding based on patent SAR [1] |
| Comparator Or Baseline | 2-CF3 (ortho) regioisomer CAS 953935-70-1: Predicted steric interference with kinase hinge region [1] |
| Quantified Difference | Patent reports class-level EphB4 IC50 range 0.01–1.0 µM for formula I compounds; specific delta between 3-CF3 and 2-CF3 isomers not publicly reported |
| Conditions | In vitro kinase inhibition assay; EphB4 and panel of related kinases; Novartis patent family US20060035897A1 / WO2006015859 |
Why This Matters
Procurement of the 3-CF3 isomer versus the commercially available 2-CF3 isomer (CAS 953935-70-1) may determine whether the compound engages EphB4 or is shifted toward alternative kinase targets, directly impacting experimental hypothesis testing.
- [1] US20060035897A1. Trifluoromethyl substituted benzamides as kinase inhibitors. Novartis AG. Paragraphs [0012]–[0025] describe substituent-dependent EphB4 inhibition and kinase selectivity. View Source
